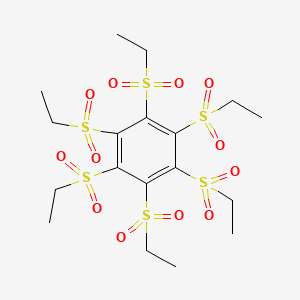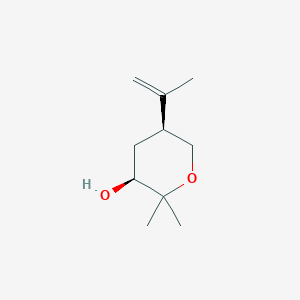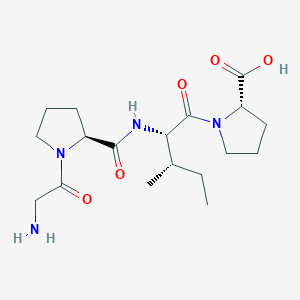
Hexa(ethanesulfonyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexa(ethanesulfonyl)benzene is a unique aromatic compound characterized by the substitution of six ethanesulfonyl groups on a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Hexa(ethanesulfonyl)benzene typically involves the sulfonation of benzene derivatives. One common method includes the reaction of benzene with ethanesulfonyl chloride in the presence of a catalyst such as aluminum trichloride. The reaction is carried out under controlled temperature conditions to ensure the selective substitution of all six positions on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The use of advanced purification techniques such as crystallization and distillation further enhances the quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: Hexa(ethanesulfonyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of ethanesulfonyl-substituted cyclohexane derivatives.
Substitution: Nucleophilic substitution reactions are common, where the ethanesulfonyl groups can be replaced by other functional groups using reagents like sodium ethoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium ethoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Ethanesulfonyl-substituted cyclohexane derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Hexa(ethanesulfonyl)benzene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers. It serves as a precursor for the preparation of various functionalized benzene derivatives.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential therapeutic applications, including its use as a scaffold for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, dyes, and advanced materials due to its unique chemical properties.
Wirkmechanismus
Hexa(ethanesulfonyl)benzene can be compared with other similar compounds such as Hexachlorobenzene and Hexafluorobenzene:
Hexachlorobenzene: Similar in structure but contains chlorine atoms instead of ethanesulfonyl groups. It is primarily used as a fungicide and has different chemical reactivity and applications.
Hexafluorobenzene: Contains fluorine atoms and is used in various industrial applications due to its high chemical stability and resistance to oxidation.
Uniqueness: this compound is unique due to the presence of ethanesulfonyl groups, which impart distinct chemical properties and reactivity compared to other hexasubstituted benzene derivatives. Its ability to undergo a wide range of chemical reactions and form stable complexes makes it valuable in both research and industrial applications.
Vergleich Mit ähnlichen Verbindungen
- Hexachlorobenzene
- Hexafluorobenzene
- Hexamethylbenzene
- Hexa(phenyl)benzene
Eigenschaften
CAS-Nummer |
213740-56-8 |
|---|---|
Molekularformel |
C18H30O12S6 |
Molekulargewicht |
630.8 g/mol |
IUPAC-Name |
1,2,3,4,5,6-hexakis(ethylsulfonyl)benzene |
InChI |
InChI=1S/C18H30O12S6/c1-7-31(19,20)13-14(32(21,22)8-2)16(34(25,26)10-4)18(36(29,30)12-6)17(35(27,28)11-5)15(13)33(23,24)9-3/h7-12H2,1-6H3 |
InChI-Schlüssel |
NZHNKYIQPBMXLQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCS(=O)(=O)C1=C(C(=C(C(=C1S(=O)(=O)CC)S(=O)(=O)CC)S(=O)(=O)CC)S(=O)(=O)CC)S(=O)(=O)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4S)-4-(Cyclohexylmethyl)-4,5-dihydro-1,3-oxazol-2-yl]pyridine](/img/structure/B12574462.png)

![Silane, tris(1-methylethyl)[(5-methyl-2-furanyl)oxy]-](/img/structure/B12574465.png)
![[Pyridazine-3,6-diyldi(pyridine-6,2-diyl)]dimethanol](/img/structure/B12574471.png)




![4-{2-[4-(Methanesulfonyl)phenyl]-4-(3-methylphenyl)-1,3-thiazol-5-yl}-N-[(naphthalen-2-yl)methyl]pyridin-2-amine](/img/structure/B12574494.png)

![Thieno[3,2-f]-1,4-thiazepin-5(2H)-one, 3,4-dihydro-, hydrazone](/img/structure/B12574505.png)


![3-Methyl-6-oxo-5-[2-(pyridin-2-yl)hydrazinylidene]cyclohexa-1,3-diene-1-carboxylic acid](/img/structure/B12574532.png)
